1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-9(2)17-14-13(12)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNSHHIGZKTGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)OC)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216233 | |
| Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169814-51-1 | |
| Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169814-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Methoxyphenyl)-5-methyl-4-isoxazolyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride forms the corresponding oxime, which can then undergo cyclization with acetic anhydride to yield the isoxazole ring . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the development of pharmaceuticals and bioactive molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group and the isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ primarily in substituents on the isoxazole or aryl rings. Key comparisons include:
Substituent Effects
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound enhances resonance stabilization compared to the electron-withdrawing fluorine or chlorine in analogs . This difference impacts dipole moments and solubility.
Physical and Spectral Properties
- The chloro-substituted analog (CAS 914287-51-7) has a predicted boiling point of 412.9°C and pKa of -5.71 , suggesting higher thermal stability and acidity compared to the methoxy-containing target compound .
- The fluorinated analog (CAS 169814-55-5) has a lower molar mass (219.21 g/mol ) due to fluorine’s lighter atomic weight .
Crystallographic and Conformational Insights
- highlights the crystal structure of a related methoxyphenyl ethanone derivative, revealing E-configuration in the oxime group and chair/half-chair conformations in cyclohexane rings. Such data suggest the target compound may exhibit similar conformational rigidity .
Theoretical and Computational Studies
- Density functional theory (DFT) studies () emphasize the role of exact exchange in modeling electron density. For the target compound, the methoxy group’s electron donation likely reduces local electron deficiency compared to halogenated analogs .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cycloaddition | Nitrile oxide, alkyne, hypervalent iodine | 70-85 | |
| Condensation | Aryl oxime, acetylacetone, NaOH | 80-91 |
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction confirms the isoxazole ring geometry, substituent orientations, and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, the dihedral angle between the 4-methoxyphenyl and isoxazole rings is ~6.69°, as reported in crystal structures .
- NMR Spectroscopy : H NMR (DMSO-) shows characteristic signals:
- Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak (e.g., m/z 246 [M+H]) .
Advanced: How do intermolecular hydrogen bonds and π-π interactions influence the supramolecular architecture in crystalline states?
Answer:
Crystal packing is stabilized by:
- C–H···O Hydrogen Bonds : In the title compound, bifurcated C5–H5A···O2 and C16–H16B···O2 interactions form 1D chains along the [010] direction. These bonds contribute to a layered structure with a spacing of ~3.8 Å .
- π-π Stacking : The 4-methoxyphenyl ring engages in edge-to-face interactions (centroid distance: ~4.2 Å) with adjacent isoxazole rings, enhancing lattice stability .
Implications : These interactions affect solubility, melting points, and bioavailability, critical for formulation in pharmacological studies.
Advanced: What in vitro models and assays assess the compound's bioactivity, and what mechanistic insights are derived?
Answer:
- MTT Cytotoxicity Assay : Derivatives of this compound (e.g., 1,3,4-oxadiazole analogs) show IC values of 4.4–6.3 µM against Caco-2 colorectal cancer cells, comparable to 5-fluorouracil. Activity is attributed to apoptosis induction via caspase-3 activation .
- Molecular Docking : Preliminary studies suggest binding to tubulin or topoisomerase II, disrupting cancer cell proliferation. However, target validation requires further enzymology assays .
Q. Table 2: Cytotoxicity Data (Selected Derivatives)
| Compound | Cell Line (IC, µM) | Reference |
|---|---|---|
| 6a | Caco-2: 6.3 | |
| 6e | Caco-2: 4.4 |
Advanced: Are there discrepancies in reported physicochemical properties, and how are they resolved?
Answer:
Discrepancies arise in:
- Melting Points : Reported values range from 191–193°C (Schiff base intermediates) to 409 K (pyrazoline derivatives). These variations stem from polymorphic forms or impurities, resolved via recrystallization (e.g., ethanol/DMF) and DSC analysis .
- Spectral Data : Minor shifts in H NMR signals (e.g., methoxy group δ ±0.05 ppm) are attributed to solvent effects (DMSO vs. CDCl). Cross-validation with high-resolution MS ensures accuracy .
Resolution Strategy : Reproducibility requires strict adherence to synthetic protocols and use of standardized analytical conditions (e.g., NIST reference spectra) .
Advanced: How do reaction conditions (e.g., solvent, catalyst) impact the regioselectivity of isoxazole ring formation?
Answer:
- Solvent Polarity : Polar aprotic solvents (DMF, MeOH) favor cycloaddition by stabilizing nitrile oxide intermediates, ensuring regioselective formation of the 3-aryl-5-methylisoxazole isomer .
- Catalysts : Hypervalent iodine reagents (e.g., PhI(OAc)) accelerate cycloaddition rates by oxidizing oximes to nitrile oxides in situ, reducing side products .
Optimization : Yields improve from ~60% to >85% when using catalytic acetic acid in condensation reactions, as it protonates intermediates, facilitating cyclization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
